molecular formula C16H14O2 B8645090 6-Methoxy-2-(p-tolyl)benzofuran CAS No. 51358-01-1

6-Methoxy-2-(p-tolyl)benzofuran

Cat. No.: B8645090
CAS No.: 51358-01-1
M. Wt: 238.28 g/mol
InChI Key: KRNZOTTUEUBAJC-UHFFFAOYSA-N
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Description

6-Methoxy-2-(p-tolyl)benzofuran is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings This compound is characterized by the presence of a methoxy group at the 6th position and a methylphenyl group at the 2nd position of the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-(p-tolyl)benzofuran typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methoxybenzofuran and 4-methylphenylboronic acid.

    Coupling Reaction: A palladium-catalyzed Suzuki-Miyaura coupling reaction is employed to couple the 6-methoxybenzofuran with 4-methylphenylboronic acid. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for reaction monitoring and control is common.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-(p-tolyl)benzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or hydrocarbons.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6-Methoxy-2-(p-tolyl)benzofuran has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Material Science: The compound is used in the synthesis of organic semiconductors and light-emitting materials for electronic devices.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is utilized as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-(p-tolyl)benzofuran involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity. For example, it can interact with estrogen receptors, influencing gene expression and cellular responses.

    Pathways Involved: The compound can affect signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2-(4-methoxyphenyl)benzothiophene: Similar structure but contains a sulfur atom instead of oxygen.

    2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol: Contains an imino group and phenol moiety.

Uniqueness

6-Methoxy-2-(p-tolyl)benzofuran is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties

Properties

CAS No.

51358-01-1

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

6-methoxy-2-(4-methylphenyl)-1-benzofuran

InChI

InChI=1S/C16H14O2/c1-11-3-5-12(6-4-11)15-9-13-7-8-14(17-2)10-16(13)18-15/h3-10H,1-2H3

InChI Key

KRNZOTTUEUBAJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=C(O2)C=C(C=C3)OC

Origin of Product

United States

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